N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary target of this compound is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Biochemical Pathways
The compound affects the carboxylic acid derivative synthesis pathway . It activates the starting carboxylic acid, making it highly reactive and capable of undergoing a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Result of Action
The result of the compound’s action is the formation of carboxylic acid derivatives , such as amides, esters, and anhydrides . These derivatives have various applications in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of errors.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The methoxy groups and the trifluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(4-methylphenyl)methanesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide imparts unique properties, such as increased lipophilicity and enhanced reactivity. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S/c1-24-12-19-11(20-13(21-12)25-2)7-18-26(22,23)8-9-3-5-10(6-4-9)14(15,16)17/h3-6,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMGRZPBTYMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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